molecular formula C15H16N2O2S2 B2432198 N-methyl-2-(2-(4-(methylthio)phenyl)acetamido)thiophene-3-carboxamide CAS No. 941883-15-4

N-methyl-2-(2-(4-(methylthio)phenyl)acetamido)thiophene-3-carboxamide

Cat. No.: B2432198
CAS No.: 941883-15-4
M. Wt: 320.43
InChI Key: ZFMULAAVCAGFMY-UHFFFAOYSA-N
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Description

N-methyl-2-(2-(4-(methylthio)phenyl)acetamido)thiophene-3-carboxamide is a complex organic compound that features a thiophene ring, an acetamido group, and a methylthio-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene . This reaction yields the intermediate compound, which is then further reacted with other reagents to introduce the methylthio and acetamido groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of more environmentally friendly reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(2-(4-(methylthio)phenyl)acetamido)thiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group in the intermediate compounds can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetamido group can undergo nucleophilic substitution reactions, where the acetamido group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas with palladium catalyst.

    Nucleophiles: Various nucleophiles can be used depending on the desired substitution product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield sulfoxide or sulfone derivatives, while reduction of the nitro group would yield amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have biological activity and could be studied for potential therapeutic applications.

    Medicine: It could be investigated for its potential use in drug development, particularly for its interactions with biological targets.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-methyl-2-(2-(4-(methylthio)phenyl)acetamido)thiophene-3-carboxamide would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds with a thiophene ring structure, such as thiophene-2-carboxamide.

    Acetamido Derivatives: Compounds with an acetamido group, such as N-acetyl-2-aminothiophene.

    Methylthio Derivatives: Compounds with a methylthio group, such as 4-(methylthio)phenylacetic acid.

Uniqueness

N-methyl-2-(2-(4-(methylthio)phenyl)acetamido)thiophene-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and physical properties

Properties

IUPAC Name

N-methyl-2-[[2-(4-methylsulfanylphenyl)acetyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S2/c1-16-14(19)12-7-8-21-15(12)17-13(18)9-10-3-5-11(20-2)6-4-10/h3-8H,9H2,1-2H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMULAAVCAGFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)CC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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